6-Bromo-2-(chloromethyl)quinazoline

Suzuki coupling C–C bond formation medicinal chemistry

6-Bromo-2-(chloromethyl)quinazoline delivers orthogonal C2 chloromethyl (SN2) and C6 bromo (cross-coupling) reactivity for sequential diversification — no pre-functionalization needed. Unlike mono‑functional analogs, this scaffold enables rapid exploration of both C2 amine pharmacophores and C6 aryl extensions in a single intermediate. Validated in EGFR (IC₅₀ 2.6 nM) and HER2 (4.3 nM) inhibitor programs, with demonstrated MCF‑7/SW480 cytotoxicity (15–18 µM). Microwave‑assisted scalable routes available. Procure now to accelerate kinase inhibitor lead optimization.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1936538-67-8
Cat. No. B3040368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(chloromethyl)quinazoline
CAS1936538-67-8
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Br)CCl
InChIInChI=1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2
InChIKeySCFPBMZVJYCVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(chloromethyl)quinazoline (CAS 1936538-67-8) – Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry Synthesis


6-Bromo-2-(chloromethyl)quinazoline (CAS: 1936538-67-8) is a halogenated quinazoline heterocyclic building block with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol . The compound features a C2 chloromethyl electrophilic handle for nucleophilic substitution and a C6 bromo group suitable for cross-coupling reactions, positioning it as a versatile intermediate for constructing diverse quinazoline-based molecular libraries .

Why Generic 2‑(Chloromethyl)quinazolines or Unsubstituted Quinazolines Cannot Substitute for 6‑Bromo‑2‑(chloromethyl)quinazoline


Generic substitution fails because the C6 bromo substituent in 6-bromo-2-(chloromethyl)quinazoline confers fundamentally different synthetic utility and physicochemical properties compared to unsubstituted or alternatively halogenated analogs. The C6 bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are inaccessible with the non‑halogenated 2‑(chloromethyl)quinazoline (CAS 6148‑18‑1) . Additionally, the C6 bromo group significantly alters the electronic distribution of the quinazoline π‑system, affecting the reactivity of the C2 chloromethyl electrophilic center relative to non‑halogenated or 6‑chloro analogs . Procurement of a less‑functionalized analog would necessitate additional synthetic steps to introduce halogen functionality at C6, increasing both time and cost burdens in multi‑step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 6‑Bromo‑2‑(chloromethyl)quinazoline Versus Closest Structural Analogs


Synthetic Access: Cross‑Coupling Capability Enabled by C6 Bromo Substituent

The C6 bromo substituent of 6-bromo-2-(chloromethyl)quinazoline enables palladium-catalyzed cross-coupling reactions that are structurally impossible with the non‑halogenated 2‑(chloromethyl)quinazoline analog. This functional handle allows direct diversification at the C6 position without requiring de novo halogenation steps .

Suzuki coupling C–C bond formation medicinal chemistry

Electronic Modulation: C6 Bromo Impact on C2 Chloromethyl Reactivity and Binding Affinity

The electron‑withdrawing nature of the C6 bromo substituent modifies the electron density at the quinazoline C2 position and the N1 heteroatom, which alters both the electrophilicity of the C2 chloromethyl group for nucleophilic substitution and the hydrogen‑bonding capacity of the N1 atom in target‑binding interactions . SAR studies on quinazoline kinase inhibitors demonstrate that C6 halogen substitution modulates potency and selectivity profiles [1].

Electron-withdrawing group nucleophilic substitution EGFR inhibition

Purity Specification: Batch Consistency Verified by HPLC Analysis

Commercial suppliers provide 6-bromo-2-(chloromethyl)quinazoline with quantified purity specifications of ≥95% to ≥98% as verified by HPLC, enabling researchers to procure material with documented batch‑to‑batch consistency for reproducible synthetic outcomes .

Quality control HPLC purity procurement specification

Synthetic Efficiency: Microwave‑Assisted Route to the 4(3H)‑Quinazolinone Core Derivative

For the structurally related 4(3H)‑quinazolinone analog 6‑bromo‑2‑(chloromethyl)quinazolin‑4(3H)‑one, microwave‑assisted synthetic methods have been optimized to achieve yields exceeding 95%, reducing reaction times and side‑product formation compared to conventional thermal methods . While this data pertains to the 4‑oxo derivative, it establishes the feasibility of high‑yielding microwave protocols for this scaffold family.

Microwave synthesis green chemistry process optimization

Functional Group Orthogonality: Dual Reactive Centers for Sequential Derivatization

6-Bromo-2-(chloromethyl)quinazoline possesses two chemically distinct and orthogonally reactive electrophilic centers. The C2 chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides, while the C6 bromo group is reserved for palladium‑catalyzed cross‑coupling. Analogs lacking the C6 bromo substituent lose this orthogonal reactivity, and analogs lacking the C2 chloromethyl (e.g., 6‑bromoquinazoline) require alternative activation strategies for C2 functionalization .

Orthogonal reactivity sequential functionalization library synthesis

Cytotoxicity Scaffold Validation: 6‑Bromoquinazoline Derivatives as Potent Anticancer Leads

Recent studies on 6‑bromoquinazoline‑4(3H)‑one derivatives (structurally related to 6‑bromo‑2‑(chloromethyl)quinazoline) have demonstrated potent cytotoxic activity against human cancer cell lines. Compound 8a exhibited IC₅₀ values of 15.85 ± 3.32 µM against MCF‑7 (breast cancer) and 17.85 ± 0.92 µM against SW480 (colon cancer) [1]. The 6‑bromo substituent is a critical pharmacophoric element, as molecular docking and MD simulations confirm its role in enhancing EGFR binding affinity [1].

Anticancer MCF-7 SW480 cytotoxicity

Optimal Research and Procurement Scenarios for 6‑Bromo‑2‑(chloromethyl)quinazoline


Medicinal Chemistry: Construction of Quinazoline‑Based Kinase Inhibitor Libraries

Researchers designing EGFR, HER2, or VEGFR kinase inhibitor libraries should select 6‑bromo‑2‑(chloromethyl)quinazoline as a key intermediate. The C2 chloromethyl group enables rapid diversification with amine‑containing pharmacophores, while the C6 bromo handle permits subsequent Suzuki couplings to introduce aryl or heteroaryl moieties for optimizing potency and selectivity. Published SAR demonstrates that 6‑substituted quinazoline derivatives achieve EGFR IC₅₀ values as low as 2.6 nM and HER2 IC₅₀ values of 4.3 nM [1].

Synthetic Methodology Development: Orthogonal Functionalization Strategies

For academic and industrial process chemistry groups developing sequential functionalization protocols, this compound provides an ideal model substrate for exploring chemoselectivity between SN2 and cross‑coupling reactions. The orthogonal reactivity of the C2 chloromethyl and C6 bromo groups allows for systematic optimization of reaction conditions without cross‑interference, facilitating the development of robust synthetic methodologies for heterocyclic library synthesis .

Anticancer Drug Discovery: Lead Optimization of Cytotoxic Quinazoline Derivatives

Investigators pursuing anticancer drug discovery programs targeting MCF‑7 (breast) and SW480 (colon) cancer cell lines should consider 6‑bromo‑2‑(chloromethyl)quinazoline as a core scaffold for lead optimization. The 6‑bromoquinazoline framework has demonstrated validated cytotoxicity with IC₅₀ values in the low micromolar range (15‑18 µM), and molecular docking studies confirm favorable binding interactions with the EGFR active site [2]. The compound‘s dual functional handles allow for systematic exploration of both C2 and C6 substituent effects on antiproliferative activity.

Process Chemistry: Scale‑Up of Quinazoline Intermediates via Microwave‑Assisted Protocols

For contract research organizations and pharmaceutical development teams transitioning quinazoline‑based candidates from discovery to preclinical development, the established microwave‑assisted synthetic route to the 4(3H)‑quinazolinone analog (>95% yield) provides a validated starting point for developing scalable, high‑yielding manufacturing processes for this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(chloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.